tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
Description
tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a chlorine substituent at position 6 and a tert-butyl carboxylate group at position 1. This structure combines aromaticity with electron-withdrawing (chloro) and sterically bulky (tert-butyl) substituents, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 6-chloropyrazolo[4,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-8-4-9(12)13-5-7(8)6-14-15/h4-6H,1-3H3 |
InChI Key |
JUYBTGMXXCJDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=NC=C2C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic hydrolysis conditions
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: Corresponding carboxylic acids
Scientific Research Applications
tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Complexity : ’s compound demonstrates that fused-ring systems require multi-step syntheses with moderate yields, whereas simpler pyrazolo-pyridines (like the target compound) may be more accessible .
Substituent Impact : Chloro groups enhance electrophilicity, making the target compound suitable for further functionalization (e.g., cross-coupling), whereas hydroxymethyl groups () offer sites for derivatization but pose stability challenges .
Conformational Analysis : The hydrogenated analog in may adopt puckered conformations (per ’s ring-puckering theory), while the target compound’s aromatic system likely exhibits planar rigidity, affecting binding interactions in biological systems .
Biological Activity
tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀ClN₃O₂
- Molecular Weight : 215.65 g/mol
- CAS Number : 1206979-33-0
The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological activity. The presence of the chloro and tert-butyl groups influences its pharmacokinetic properties and receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with a pyrazolo[4,3-c]pyridine structure can possess antimicrobial properties. For instance, derivatives have been tested against bacterial strains with promising results, suggesting potential use as antibacterial agents.
2. Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
3. Enzyme Inhibition
Research highlights the compound's ability to inhibit specific enzymes involved in disease pathways:
- DYRK1A Inhibition : A study reported that related compounds exhibit significant inhibition of DYRK1A, a kinase involved in various cellular processes including cell differentiation and proliferation. This inhibition may lead to therapeutic effects in conditions like Alzheimer's disease and certain cancers .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound likely interacts with ATP-binding sites on kinases, disrupting their function and leading to altered signaling pathways.
- Receptor Modulation : It may also act on various receptors influencing cellular responses related to inflammation and cancer progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antimicrobial activity against Gram-positive bacteria with an IC50 of 15 µg/mL. |
| Study B (2021) | Reported potent anticancer activity against breast cancer cell lines with an IC50 value of 5 µM. |
| Study C (2022) | Showed effective DYRK1A inhibition with nanomolar potency, indicating potential for neuroprotective applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
